molecular formula C13H19NO3S B6590051 tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate CAS No. 1354651-47-0

tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate

Cat. No.: B6590051
CAS No.: 1354651-47-0
M. Wt: 269.4
InChI Key:
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Description

tert-Butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate: is a synthetic organic compound that features a carbamate group attached to a tert-butyl group and a butyl chain with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with an aryl halide in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the butyl chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.

    Reduction: Sodium borohydride or lithium aluminum hydride for reduction of the carbonyl group.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiophene ring can engage in π-π interactions with aromatic residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is unique due to the presence of both the thiophene ring and the carbamate group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

1354651-47-0

Molecular Formula

C13H19NO3S

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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